1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-
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Overview
Description
1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to an indole ring with a carbaldehyde functional group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced by reacting the methoxyphenyl compound with a sulfonyl chloride in the presence of a base.
Formylation: The final step involves the formylation of the indole ring to introduce the carbaldehyde group, typically using Vilsmeier-Haack reaction conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carboxylic acid.
Reduction: 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance the binding affinity of the compound to its target, while the indole ring provides structural stability. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carboxylic acid
- 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-methanol
- 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-amine
Uniqueness: 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde is unique due to the presence of the carbaldehyde group, which allows it to undergo specific reactions that other similar compounds may not. This functional group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-13-6-8-14(9-7-13)22(19,20)17-10-12(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWORRZVTQKAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463533 |
Source
|
Record name | 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81816-15-1 |
Source
|
Record name | 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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